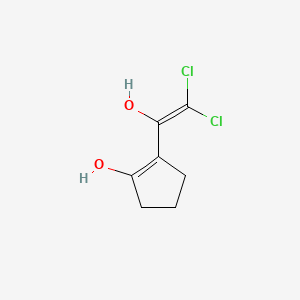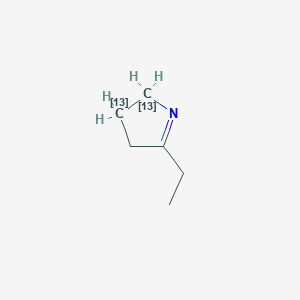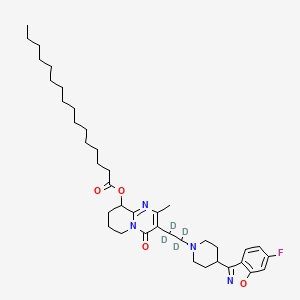
パリペリドンパルミテート-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Paliperidone Palmitate-d4 is a deuterated form of Paliperidone Palmitate, an atypical antipsychotic used primarily in the treatment of schizophrenia and schizoaffective disorder. This compound is a long-acting injectable formulation designed to improve medication adherence by reducing the frequency of administration .
科学的研究の応用
Paliperidone Palmitate-d4 is extensively used in scientific research, particularly in the fields of:
Chemistry: Studying the stability and reactivity of deuterated compounds.
Biology: Investigating the pharmacokinetics and pharmacodynamics of long-acting antipsychotics.
Medicine: Developing improved formulations for the treatment of schizophrenia and related disorders.
Industry: Enhancing the production processes for long-acting injectable medications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Paliperidone Palmitate-d4 involves the reaction of Paliperidone with palmitic acid or its derivatives in the presence of an organic base and an inorganic base . The process typically includes:
Reacting Paliperidone: with palmitoyl chloride in the presence of a mixture of organic and inorganic bases.
Stepped Cooling Mode: This method is used to control the crystallization process and particle size distribution.
Industrial Production Methods
Industrial production of Paliperidone Palmitate-d4 involves large-scale synthesis using the aforementioned methods, ensuring consistency in particle size and purity. The process is optimized for scalability and compliance with pharmaceutical manufacturing standards .
化学反応の分析
Types of Reactions
Paliperidone Palmitate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: Converts Paliperidone Palmitate-d4 back to Paliperidone in vivo.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Oxidation: Requires oxidizing agents like hydrogen peroxide.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products Formed
Hydrolysis: Produces Paliperidone.
Oxidation and Reduction: Can lead to various metabolites depending on the specific conditions and reagents used.
作用機序
Paliperidone Palmitate-d4 exerts its effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain. This dual antagonism helps in reducing the symptoms of schizophrenia by balancing neurotransmitter levels. Additionally, it acts on alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, contributing to its overall therapeutic profile .
類似化合物との比較
Similar Compounds
Risperidone: The parent compound of Paliperidone.
Olanzapine: Another atypical antipsychotic with a similar mechanism of action.
Aripiprazole: A partial agonist at dopamine D2 receptors with unique pharmacological properties.
Uniqueness
Paliperidone Palmitate-d4 stands out due to its long-acting injectable formulation, which significantly improves patient adherence compared to daily oral medications. Its deuterated form also offers potential benefits in terms of metabolic stability and reduced side effects .
特性
IUPAC Name |
[2-methyl-4-oxo-3-[1,1,2,2-tetradeuterio-2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-9-yl] hexadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H57FN4O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-36(45)47-34-17-16-24-44-38(34)41-29(2)32(39(44)46)23-27-43-25-21-30(22-26-43)37-33-20-19-31(40)28-35(33)48-42-37/h19-20,28,30,34H,3-18,21-27H2,1-2H3/i23D2,27D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMKSBFLAZZBOW-YPEWPAAVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1CCCN2C1=NC(=C(C2=O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(N=C2C(CCCN2C1=O)OC(=O)CCCCCCCCCCCCCCC)C)C([2H])([2H])N3CCC(CC3)C4=NOC5=C4C=CC(=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H57FN4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
668.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
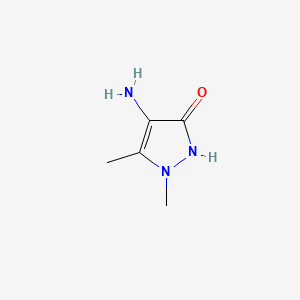
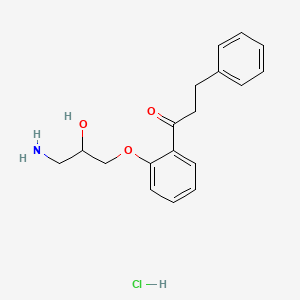
![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]decane](/img/structure/B586193.png)

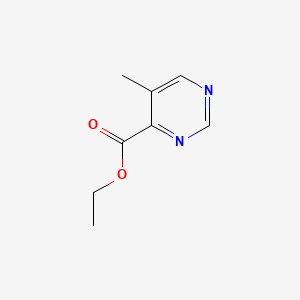

![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
